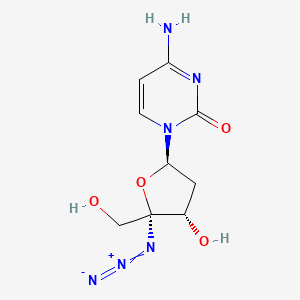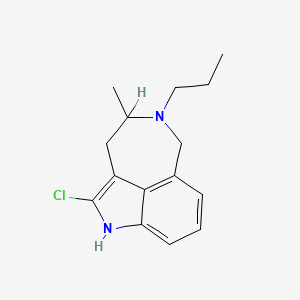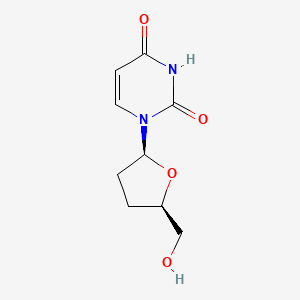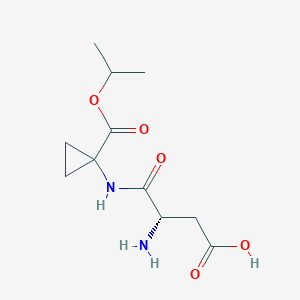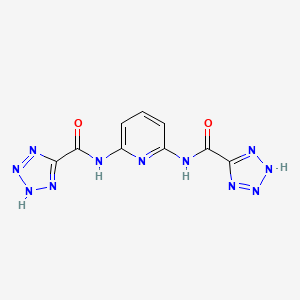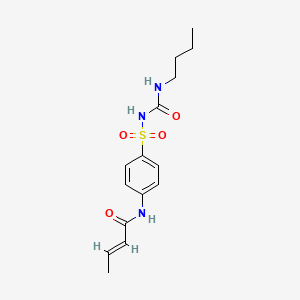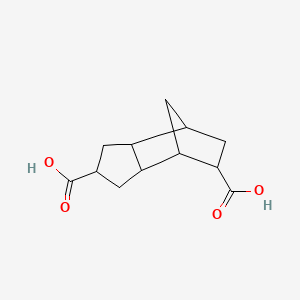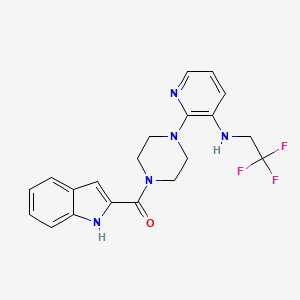
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((2,2,2-trifluoroethyl)amino)-2-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((2,2,2-trifluoroethyl)amino)-2-pyridinyl)- is a complex organic compound that features a piperazine ring substituted with an indole moiety and a trifluoroethylamino-pyridine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((2,2,2-trifluoroethyl)amino)-2-pyridinyl)- typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Indole to Piperazine: The indole derivative is then reacted with piperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the indole-piperazine intermediate.
Introduction of the Trifluoroethylamino-Pyridine Group: The final step involves the reaction of the indole-piperazine intermediate with 2-chloro-3-(2,2,2-trifluoroethylamino)pyridine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((2,2,2-trifluoroethyl)amino)-2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The trifluoroethylamino group can undergo nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((2,2,2-trifluoroethyl)amino)-2-pyridinyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((2,2,2-trifluoroethyl)amino)-2-pyridinyl)- involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the trifluoroethylamino group may enhance its binding affinity. The compound can modulate signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(2-pyridinyl)-: Lacks the trifluoroethylamino group, resulting in different binding properties.
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-aminopyridinyl)-: Contains an amino group instead of the trifluoroethylamino group.
Uniqueness
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((2,2,2-trifluoroethyl)amino)-2-pyridinyl)- is unique due to the presence of the trifluoroethylamino group, which enhances its chemical stability and binding affinity to certain biological targets. This makes it a valuable compound for medicinal chemistry research.
Propiedades
Número CAS |
136816-92-7 |
|---|---|
Fórmula molecular |
C20H20F3N5O |
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
1H-indol-2-yl-[4-[3-(2,2,2-trifluoroethylamino)pyridin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H20F3N5O/c21-20(22,23)13-25-16-6-3-7-24-18(16)27-8-10-28(11-9-27)19(29)17-12-14-4-1-2-5-15(14)26-17/h1-7,12,25-26H,8-11,13H2 |
Clave InChI |
XIRPNYJLBQYQPM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=C(C=CC=N2)NCC(F)(F)F)C(=O)C3=CC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


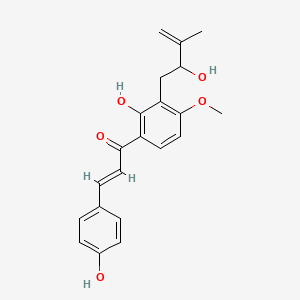
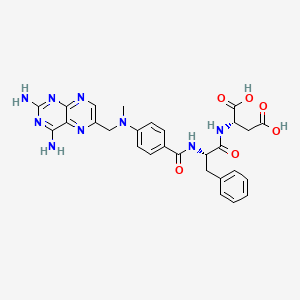
![[3-(4-phenylbutylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12787388.png)

